2-(4-Chloro-1,3-thiazol-2-yl)acetic acid

Description

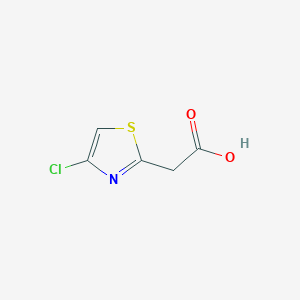

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-1,3-thiazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S/c6-3-2-10-4(7-3)1-5(8)9/h2H,1H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWLJHJXNDAOSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801302554 | |

| Record name | 2-Thiazoleacetic acid, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392804-23-7 | |

| Record name | 2-Thiazoleacetic acid, 4-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiazoleacetic acid, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery. The compound 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid (CAS No. 1392804-23-7) represents a key intermediate, combining the reactive potential of the thiazole nucleus with the functional versatility of a carboxylic acid moiety. The presence of a chlorine atom on the thiazole ring further modulates its electronic character and offers a potential vector for further chemical modification. This guide provides a comprehensive overview of its fundamental properties, a plausible synthetic route, expected reactivity, and potential applications, serving as a critical resource for researchers engaged in the synthesis and utilization of novel thiazole-based compounds.

Physicochemical and Structural Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. However, based on its structure and data from closely related analogues, we can predict and estimate its core physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 1392804-23-7 | Chemical Abstract Service |

| Molecular Formula | C₅H₄ClNO₂S | --- |

| Molecular Weight | 177.61 g/mol | --- |

| Boiling Point | 333.9 ± 22.0 °C | Predicted[1] |

| Density | 1.592 ± 0.06 g/cm³ | Predicted[1] |

| pKa | 3.70 ± 0.10 | Predicted[1] |

| Melting Point | Est. 155-156 °C | Estimated based on the isomer 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid[2] |

| Solubility | Soluble in organic solvents | Based on the properties of similar compounds[3] |

Structural Representation:

Caption: Chemical structure of this compound.

Synthesis and Methodology

A robust and widely applicable method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis. A plausible synthetic route for this compound, adapted from established procedures for similar compounds, is outlined below.[4]

Proposed Synthetic Pathway:

Caption: Proposed Hantzsch synthesis workflow for the target compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Ethyl 4-chloro-1,3-thiazole-2-carboxylate (Hantzsch Thiazole Synthesis)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiooxalamide (1 equivalent) in absolute ethanol.

-

Addition of Reagent: To the stirred solution, add 1,3-dichloroacetone (1 equivalent) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield ethyl 4-chloro-1,3-thiazole-2-carboxylate.

Step 2: Hydrolysis to this compound

-

Hydrolysis: Dissolve the purified ethyl 4-chloro-1,3-thiazole-2-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).

-

Reaction Conditions: Stir the mixture at room temperature or gentle heat (40-50 °C) until the ester is completely hydrolyzed (monitored by TLC).

-

Acidification and Precipitation: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 with dilute hydrochloric acid. The precipitation of the carboxylic acid should be observed.

-

Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Chemical Reactivity and Derivatives

The reactivity of this compound is dictated by its two primary functional components: the thiazole ring and the carboxylic acid group.

-

Carboxylic Acid Group: This group undergoes typical reactions of carboxylic acids, such as:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.

-

Amide Formation: Conversion to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with amines to yield amides.

-

Reduction: Reduction to the corresponding alcohol, 2-(4-chloro-1,3-thiazol-2-yl)ethanol, using reducing agents like lithium aluminum hydride (LiAlH₄).

-

-

Thiazole Ring: The thiazole ring is aromatic and can undergo electrophilic substitution, although the presence of the chloro and acetic acid groups will influence the regioselectivity. The chlorine atom at the C4 position can potentially be displaced by strong nucleophiles under specific conditions, allowing for further functionalization of the ring.

Potential Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented, the structural motifs present suggest several promising avenues for research.

-

Anti-inflammatory Agents: Numerous thiazole derivatives containing an acetic acid residue have been investigated as inhibitors of cyclooxygenase (COX) enzymes.[5] The structural similarity of the target compound to known non-steroidal anti-inflammatory drugs (NSAIDs) makes it a compelling candidate for evaluation as a selective COX-1 or COX-2 inhibitor.

-

Antimicrobial and Anticancer Agents: The thiazole scaffold is present in a wide array of compounds exhibiting antimicrobial and antiproliferative activities.[6] Further derivatization of the carboxylic acid moiety to amides or other functional groups could lead to the discovery of novel therapeutic agents in these areas.

-

Synthetic Building Block: As a bifunctional molecule, this compound is a valuable intermediate for the synthesis of more complex molecules. The carboxylic acid provides a handle for peptide coupling or linkage to other pharmacophores, while the chloro-substituted thiazole ring offers opportunities for further chemical elaboration.

Analytical Characterization (Predicted)

-

¹H NMR: A singlet for the proton at the C5 position of the thiazole ring, a singlet for the methylene protons of the acetic acid group, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Signals corresponding to the two carbons of the thiazole ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid. The carbon bearing the chlorine atom will also be present.

-

FTIR: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and vibrations associated with the C=N and C-S bonds of the thiazole ring.

-

Mass Spectrometry: The molecular ion peak (M+) would be expected, along with fragmentation patterns corresponding to the loss of the carboxylic acid group and other characteristic fragments.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. It is expected to be an irritant to the eyes, skin, and respiratory system. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound is a molecule of significant interest due to its potential as a versatile building block in the synthesis of novel therapeutic agents. While a comprehensive experimental characterization is yet to be widely published, its fundamental properties and reactivity can be reliably inferred from established chemical principles and data from related compounds. This technical guide provides a foundational understanding of this compound, from its synthesis to its potential applications, to aid researchers in its effective utilization in their scientific endeavors.

References

- 1. This compound | 1392804-23-7 [amp.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 2-(2-Aminothiazol-4-yl)acetic acid HCl | 66659-20-9 | FA39714 [biosynth.com]

- 4. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]

- 5. Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Analysis of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid

This guide provides a comprehensive technical overview of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Thiazole rings are a common scaffold in pharmaceuticals due to their diverse biological activities, including antibacterial, anti-inflammatory, and antiviral properties[1]. This document details the molecule's structure, physicochemical properties, a representative synthetic pathway, and a suite of robust analytical methodologies for its characterization and quality control. The protocols described herein are designed to be self-validating, reflecting field-proven insights for generating reliable and reproducible data.

Molecular Structure and Physicochemical Properties

The foundational step in analyzing any compound is a thorough understanding of its structure and inherent properties. This compound is characterized by a five-membered thiazole ring substituted with a chlorine atom at the 4-position and an acetic acid moiety at the 2-position.

Chemical Structure

The structure consists of a planar, aromatic thiazole ring which imparts specific spectroscopic signatures. The chlorine atom is a key substituent influencing the electron density of the ring, and the carboxylic acid group provides a site for ionization and potential salt formation.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes key computed and experimental properties for structurally related compounds, providing a baseline for handling and analysis.

| Property | Value | Source |

| Molecular Formula | C₅H₄ClNO₂S | - |

| Molecular Weight | 177.61 g/mol | - |

| IUPAC Name | This compound | - |

| Physical Description | Expected to be a crystalline solid | [2] |

| Solubility | Soluble in organic solvents like DMSO, methanol | [2] |

Synthesis Pathway Overview: Hantzsch Thiazole Synthesis

Understanding the synthesis of the target compound is critical for anticipating potential impurities that may interfere with analysis. A common and versatile method for creating the thiazole core is the Hantzsch thiazole synthesis[1]. This involves the condensation reaction between a thioamide and an α-halocarbonyl compound. For this compound, a plausible route involves reacting a derivative of thiourea with a chlorinated 4-carbon α-haloketone or ester, followed by hydrolysis.

Caption: General workflow for Hantzsch thiazole synthesis.

This process highlights potential impurities such as unreacted starting materials, over-alkylated byproducts, or incompletely hydrolyzed ester intermediates. A robust analytical workflow must be able to resolve and quantify these species.

Comprehensive Analytical Methodologies

A multi-faceted analytical approach is required to unambiguously confirm the structure and assess the purity of this compound. This involves a combination of spectroscopic techniques for structural elucidation and chromatographic methods for separation and quantification.

Caption: Integrated analytical workflow for compound characterization.

Spectroscopic Characterization

Expertise & Causality: NMR is the most powerful tool for unambiguous structure determination of organic molecules. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For this molecule, we expect distinct signals for the thiazole ring proton and the methylene protons of the acetic acid side chain. The chemical shifts are influenced by the electronegativity of the adjacent sulfur, nitrogen, and chlorine atoms.

Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it can exchange with the acidic proton, which appears as a broad singlet.

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

Acquisition (¹H):

-

Acquire a standard proton spectrum over a range of 0-12 ppm.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

Acquisition (¹³C):

-

Acquire a proton-decoupled carbon spectrum over a range of 0-200 ppm.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Expected Data Interpretation: Based on data from similar thiazole derivatives, the following spectral features are anticipated.[3][4]

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Carboxylic Acid | >10 | Broad Singlet | 1H | -COOH |

| Thiazole Ring | ~7.5 - 8.0 | Singlet | 1H | C5-H |

| Methylene | ~3.8 - 4.2 | Singlet | 2H | -CH₂- |

| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |

| Carbonyl | ~170 | -COOH |

| Thiazole C2 | ~165-170 | C-S-N |

| Thiazole C4 | ~140-145 | C-Cl |

| Thiazole C5 | ~115-120 | C-H |

| Methylene | ~35-40 | -CH₂- |

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. This is a crucial step for confirming the identity of a newly synthesized compound. The fragmentation pattern can also provide structural information. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, acidic molecule.

Protocol: LC-HRMS (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 μg/mL) in a suitable solvent like acetonitrile or methanol.

-

Instrumentation: Couple a liquid chromatograph to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization Mode: Use negative ion mode ESI ([M-H]⁻) to deprotonate the carboxylic acid, which is typically very efficient.

-

Data Acquisition: Acquire a full scan mass spectrum. The exact mass of the [M-H]⁻ ion should be observed.

-

Calculated Exact Mass for C₅H₃ClNO₂S⁻: 175.9551

-

Trustworthiness: The system must be calibrated with a known standard immediately prior to analysis to ensure mass accuracy is within an acceptable tolerance (typically < 5 ppm). The observation of the correct isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) provides definitive confirmation of its presence.[5]

Expertise & Causality: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. It is an excellent, rapid technique to confirm the presence of the key carboxylic acid and the thiazole ring.

Protocol: FTIR (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal. No further preparation is needed.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Data Interpretation: The spectrum will provide a unique fingerprint for the molecule.[6]

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Carboxylic Acid O-H | 2500-3300 (very broad) | Stretching |

| Carboxylic Acid C=O | 1700-1725 | Stretching |

| Thiazole Ring C=N, C=C | 1500-1650 | Ring Stretching |

| C-Cl | 600-800 | Stretching |

The broad O-H stretch and the sharp, strong carbonyl (C=O) stretch are highly characteristic and confirm the presence of the carboxylic acid moiety.[7]

Chromatographic Purity Assessment

Expertise & Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds and related substances.[8] A reversed-phase method is ideal for this moderately polar molecule. The key to a robust method is the selection of a column and mobile phase that provide good retention and symmetrical peak shape. Suppressing the ionization of the carboxylic acid with an acidic mobile phase is critical to prevent peak tailing.

Protocol: Reversed-Phase HPLC with UV Detection

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of ~0.5-1.0 mg/mL.

-

Method Parameters:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention for moderately polar analytes. |

| Mobile Phase A | Water with 0.1% Acetic Acid | Acid modifier suppresses carboxylate ionization.[9] |

| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid | Organic solvent for elution. |

| Gradient | 10% B to 90% B over 15 min | Ensures elution of potential non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume. |

| UV Detection | 254 nm or Diode Array Detector (DAD) | Thiazole ring provides strong UV absorbance. DAD allows for peak purity analysis. |

Trustworthiness (System Suitability): Before analyzing samples, the chromatographic system must pass suitability tests.

-

Tailing Factor: The peak for the main component should have a tailing factor between 0.8 and 1.5.

-

Reproducibility: Five replicate injections of a standard solution should show a relative standard deviation (RSD) of <2.0% for peak area and retention time.

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

The comprehensive analysis of this compound requires a synergistic application of spectroscopic and chromatographic techniques. NMR and HRMS provide definitive structural confirmation, while FTIR offers rapid functional group identification. A well-validated reversed-phase HPLC method is essential for accurately determining purity and quantifying related substances. The methodologies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to ensure the quality and integrity of this important chemical entity.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. 2-(2-Aminothiazol-4-yl)acetic acid HCl | 66659-20-9 | FA39714 [biosynth.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]

- 6. airhygiene.com [airhygiene.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. epa.gov [epa.gov]

An In-depth Technical Guide to 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid: Synthesis, Identification, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their wide range of biological activities.[1] The substituted thiazole ring is a versatile scaffold, and modifications to its structure can lead to compounds with potent therapeutic properties.[2] This guide focuses on a specific derivative, 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid, providing a comprehensive overview of its identification, synthesis, and analytical characterization. Understanding the intricacies of this molecule is crucial for its potential application in drug discovery and development.

Core Identification

A unique and unambiguous identifier for any chemical compound is its Chemical Abstracts Service (CAS) number.

| Compound Name | CAS Number |

| This compound | 1392804-23-7 |

This CAS number is the definitive identifier for this specific molecule and should be used in all technical documentation and procurement.

Synthesis Pathway

A proposed synthetic scheme is outlined below:

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology: A Representative Protocol

-

Cyclocondensation:

-

To a solution of ethyl 4-chloro-3-oxobutanoate (1 equivalent) in ethanol, add thiourea (1 equivalent).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude product, ethyl 2-amino-4-chlorothiazol-5-yl-acetate, can be purified by recrystallization or column chromatography.

-

-

Hydrolysis:

-

Dissolve the purified intermediate in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of a base, for example, 1M sodium hydroxide solution, and stir at room temperature overnight.

-

Monitor the saponification by TLC until the starting material is consumed.

-

Acidify the reaction mixture with 1M hydrochloric acid to a pH of approximately 2-3, which will precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

-

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals for the protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

-

A singlet for the methylene (-CH₂-) protons of the acetic acid group, expected to be in the range of 3.5-4.5 ppm.

-

A singlet for the proton on the thiazole ring (at position 5), likely appearing downfield in the aromatic region (7.0-8.0 ppm).

-

A broad singlet for the carboxylic acid proton (-COOH), which can vary widely in chemical shift (typically >10 ppm) and may not always be observed depending on the solvent and concentration.

-

-

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

-

A signal for the carbonyl carbon of the carboxylic acid, expected around 170-180 ppm.

-

Signals for the carbon atoms of the thiazole ring, typically in the range of 110-170 ppm.

-

A signal for the methylene carbon, expected around 30-45 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, the expected molecular weight is approximately 193.6 g/mol . The mass spectrum would show a molecular ion peak (M+) corresponding to this mass. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+ and M+2 peak pattern, which is a strong indicator of the presence of a single chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected absorption bands include:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 2500-3300 (broad) |

| C=O stretch (carboxylic acid) | 1700-1725 |

| C=N stretch (thiazole ring) | ~1600 |

| C-Cl stretch | 600-800 |

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of pharmaceutical compounds. A reverse-phase HPLC method would be suitable for this compound.

References

A Technical Guide to the Synthesis of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid

Abstract: This document provides an in-depth technical guide for the synthesis of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The proposed synthetic route is a robust, three-step process designed for reproducibility and scalability. It begins with a modified Hantzsch thiazole synthesis to construct a 4-hydroxythiazole intermediate, followed by a deoxychlorination to install the key chloro-substituent, and concludes with a standard ester hydrolysis to yield the target carboxylic acid. This guide offers a detailed explanation of the reaction mechanisms, step-by-step experimental protocols, and critical insights into process optimization and safety, intended for researchers and professionals in organic synthesis and pharmaceutical development.

Introduction and Strategic Overview

The thiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs, including antibiotics and anticancer agents.[1][2] Functionalized thiazole acetic acids, in particular, serve as crucial intermediates for creating more complex molecules with tailored pharmacological profiles. The target molecule, this compound, combines the thiazole core with a reactive carboxylic acid handle at the 2-position and a key chlorine substituent at the 4-position, making it an attractive precursor for library synthesis and lead optimization.

Synthesizing polysubstituted thiazoles with precise regiochemistry can be challenging. Direct chlorination of a pre-formed 2-(thiazol-2-yl)acetic acid ester would likely result in an undesired mixture of isomers, with substitution favoring the more electron-rich C5 position.[3] Therefore, a more controlled strategy is required where the substitution pattern is established during the construction of the heterocyclic ring or through a reliable functional group interconversion.

This guide details a logical and efficient three-step synthesis that addresses these challenges:

-

Step A: Hantzsch Cyclization: Synthesis of an ethyl 2-(4-hydroxy-1,3-thiazol-2-yl)acetate intermediate. This approach builds the core ring structure and installs the acetic acid ester sidechain at the C2 position and a hydroxyl group at C4, which will serve as a handle for chlorination.

-

Step B: Deoxychlorination: Conversion of the 4-hydroxy group to the target 4-chloro substituent using a standard chlorinating agent to produce ethyl 2-(4-chloro-1,3-thiazol-2-yl)acetate.

-

Step C: Saponification: Hydrolysis of the ethyl ester to afford the final product, this compound.

This pathway leverages common starting materials and employs well-established, high-yielding chemical transformations, making it a practical approach for laboratory-scale synthesis.

Overall Synthetic Workflow

Caption: Overall 3-step synthetic route to the target compound.

Detailed Synthesis Pathway and Experimental Protocols

Part A: Synthesis of Ethyl 2-(4-hydroxy-1,3-thiazol-2-yl)acetate

The cornerstone of this synthesis is the Hantzsch thiazole reaction, a classic method for constructing the thiazole ring.[4] In this modified approach, we react an α-halo acyl chloride with a thioamide bearing the required ester functionality. The choice of chloroacetyl chloride provides the C4 and C5 atoms, while ethyl 3-amino-3-thioxopropanoate (ethyl thiooxamate) provides the N1, C2, and S atoms, along with the C2-side chain. The reaction proceeds via cyclocondensation to form the stable 4-hydroxythiazole tautomer.

Caption: Mechanism for the formation of the 4-hydroxythiazole intermediate.

-

Reagent Preparation: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve ethyl 3-amino-3-thioxopropanoate (1.0 eq) in 100 mL of anhydrous tetrahydrofuran (THF).

-

Initial Reaction: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1 eq) dropwise to the stirred solution.

-

Addition of Acyl Chloride: Add a solution of chloroacetyl chloride (1.05 eq) in 20 mL of anhydrous THF dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the mixture to room temperature and filter to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting solid by recrystallization from an ethanol/water mixture to yield ethyl 2-(4-hydroxy-1,3-thiazol-2-yl)acetate.

Part B: Synthesis of Ethyl 2-(4-chloro-1,3-thiazol-2-yl)acetate

The conversion of a heteroaromatic hydroxyl group to a chloro group is a standard and reliable transformation. Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are effective for this purpose. POCl₃ is often preferred for its efficacy with heterocyclic systems. The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, place the ethyl 2-(4-hydroxy-1,3-thiazol-2-yl)acetate (1.0 eq) obtained from Part A.

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask at room temperature. A small amount of a high-boiling solvent like N,N-dimethylformamide (DMF) can be added catalytically.

-

Reaction: Heat the mixture to 80-90 °C and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.

-

Extraction: Neutralize the aqueous solution with solid sodium bicarbonate or a concentrated NaOH solution until the pH is ~7-8. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure ethyl 2-(4-chloro-1,3-thiazol-2-yl)acetate.

Part C: Synthesis of this compound

The final step is a standard saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylic acid. The reaction is typically carried out using an aqueous solution of a strong base like sodium hydroxide or lithium hydroxide, followed by acidic work-up to protonate the carboxylate salt.

-

Hydrolysis: Dissolve the ethyl 2-(4-chloro-1,3-thiazol-2-yl)acetate (1.0 eq) from Part B in a mixture of THF and water (e.g., a 3:1 ratio). Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the ester.

-

Acidification: Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl.

-

Isolation: A precipitate of the carboxylic acid should form. If it does not, extract the aqueous solution multiple times with ethyl acetate.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If an extraction was performed, dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product, this compound. The product can be further purified by recrystallization if necessary.

Data Summary and Characterization

The following table summarizes the key parameters for each step of the synthesis. Yields are representative and may vary based on reaction scale and purification efficiency.

| Step | Reaction | Key Reagents | Product | Expected Yield | Expected Appearance |

| A | Hantzsch Cyclization | Ethyl 3-amino-3-thioxopropanoate, Chloroacetyl Chloride | Ethyl 2-(4-hydroxy-1,3-thiazol-2-yl)acetate | 65-75% | Off-white to pale yellow solid |

| B | Deoxychlorination | POCl₃ | Ethyl 2-(4-chloro-1,3-thiazol-2-yl)acetate | 70-85% | Colorless to pale yellow oil |

| C | Saponification | NaOH, HCl | This compound | >90% | White to off-white solid |

Characterization of Final Product:

-

¹H NMR: Expect signals for the methylene protons of the acetic acid side chain (singlet, ~3.9-4.1 ppm) and the C5 proton of the thiazole ring (singlet, ~7.2-7.4 ppm). The carboxylic acid proton will appear as a broad singlet at high chemical shift (>10 ppm).

-

¹³C NMR: Expect signals for the carbonyl carbon (~170 ppm), the thiazole ring carbons (C2, C4, C5), and the methylene carbon.

-

IR Spectroscopy: A strong carbonyl stretch for the carboxylic acid (~1700-1725 cm⁻¹) and broad O-H stretching (~2500-3300 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₅H₄ClNO₂S should be observed, along with its characteristic isotopic pattern due to the presence of chlorine.

Safety and Handling Precautions

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Chloroacetyl Chloride: Highly corrosive, toxic, and a lachrymator. Handle with extreme care in a fume hood. Reacts violently with water and alcohols.

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing HCl gas. The quenching procedure must be done slowly and carefully on ice.

-

Thionyl Chloride (SOCl₂): If used as an alternative to POCl₃, it is also highly corrosive and reacts violently with water.

-

Strong Acids and Bases (HCl, NaOH): Corrosive. Handle with care to avoid skin and eye contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid, a member of the pharmacologically significant thiazole class of compounds. While direct studies on this specific molecule are limited, this document synthesizes evidence from structurally related thiazole acetic acid derivatives to propose a primary anti-inflammatory mechanism centered on the inhibition of cyclooxygenase (COX) enzymes. This guide will delve into the molecular interactions underpinning this activity, detail robust experimental protocols for its validation, and present a scientific rationale for its potential as a therapeutic agent.

Introduction: The Therapeutic Potential of Thiazole Derivatives

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The anti-inflammatory potential of thiazole derivatives has been a subject of intense research, with many exhibiting potent inhibition of key mediators in the inflammatory cascade.[2][3] The subject of this guide, this compound, possesses the characteristic thiazole and acetic acid moieties that are common features in many non-steroidal anti-inflammatory drugs (NSAIDs). This structural analogy strongly suggests a similar mechanism of action, primarily through the modulation of the arachidonic acid pathway.

Postulated Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The most probable mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[4][5] These enzymes are pivotal in the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.[2]

The Arachidonic Acid Cascade and the Role of COX Enzymes

Inflammation is often initiated by the release of arachidonic acid from cell membranes. The COX enzymes then act on arachidonic acid to produce prostaglandin H2 (PGH2), the precursor for various other prostaglandins and thromboxanes.

Caption: The Arachidonic Acid Cascade.

By inhibiting COX enzymes, this compound would effectively block the production of these pro-inflammatory mediators, thereby exerting its anti-inflammatory effect. Several studies on thiazole derivatives have demonstrated their potent inhibitory activity against both COX-1 and COX-2.[6][7][8]

Potential for Selective COX-2 Inhibition

While many traditional NSAIDs non-selectively inhibit both COX-1 and COX-2, selective COX-2 inhibition is a desirable therapeutic goal. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function. Its inhibition can lead to gastrointestinal side effects.[4] In contrast, COX-2 is primarily induced at sites of inflammation. Therefore, selective COX-2 inhibitors can provide anti-inflammatory relief with a reduced risk of gastric complications. The structural features of this compound may confer some degree of selectivity for COX-2, a hypothesis that warrants experimental investigation.[9]

Secondary and Ancillary Mechanisms of Action

While COX inhibition is the most likely primary mechanism, other pathways may contribute to the overall pharmacological profile of this compound.

Inhibition of Tumor Necrosis Factor-alpha (TNF-α)

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various inflammatory diseases.[10] Some fused triazolo-thiadiazole derivatives, which share a heterocyclic core with the compound of interest, have been identified as inhibitors of TNF-α.[11] Inhibition of TNF-α production or signaling could represent a significant complementary anti-inflammatory mechanism.

References

- 1. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] Thiazoles and Thiazolidinones as COX/LOX Inhibitors | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. csj.cumhuriyet.edu.tr [csj.cumhuriyet.edu.tr]

- 9. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]

- 11. Discovery of Fused Triazolo-thiadiazoles as Inhibitors of TNF-alpha: Pharmacophore Hybridization for Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid

Abstract: The thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities.[1] This technical guide provides a comprehensive overview of the predicted biological potential of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid, a molecule of significant interest. Drawing upon extensive research into structurally related thiazole-containing compounds, this document will explore its probable synthesis, potential antimicrobial and anticancer activities, and plausible mechanisms of action. Detailed experimental protocols are provided to facilitate further investigation and validation of these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of novel thiazole derivatives.

Introduction: The Prominence of the Thiazole Moiety

The 1,3-thiazole ring is a privileged heterocyclic structure found in numerous natural products and synthetic compounds with significant biological importance.[2] Its unique chemical properties, including its ability to participate in hydrogen bonding and various other molecular interactions, make it a versatile scaffold for the design of new therapeutic agents.[3] Thiazole derivatives have demonstrated a wide array of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[1][4] The incorporation of an acetic acid moiety and a chloro-substitution on the thiazole ring, as seen in this compound, suggests a compound with potentially unique and potent biological activities worthy of in-depth investigation.

Synthesis and Characterization

The synthesis of this compound can be approached through established methods for thiazole ring formation, most notably the Hantzsch thiazole synthesis. A plausible synthetic route would involve the reaction of a thioamide with an α-haloketone or a related electrophile.

A potential synthetic pathway is outlined below:

Caption: Proposed synthesis of this compound.

Characterization of the final compound would be achieved using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups, such as the carboxylic acid.

Predicted Biological Activities and Mechanistic Insights

Based on the biological activities of structurally similar thiazole derivatives, this compound is predicted to exhibit significant antimicrobial and anticancer properties.

Antimicrobial Activity

Thiazole derivatives are well-documented antimicrobial agents.[2][5] The presence of the thiazole ring is often a key pharmacophore in compounds that inhibit microbial growth.[2] The chloro-substituent may enhance this activity, as halogenation is a common strategy in the development of potent antimicrobials.

Plausible Mechanisms of Action:

-

Inhibition of DNA Gyrase: Some thiazole derivatives have been shown to inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication.[6]

-

Disruption of Cell Membrane Integrity: The amphiphilic nature of some thiazole derivatives allows them to integrate into and disrupt microbial cell membranes.[5]

-

Enzyme Inhibition: The thiazole nucleus can interact with and inhibit various essential microbial enzymes.

Anticancer Activity

A growing body of evidence highlights the anticancer potential of thiazole derivatives.[3][4] They have been shown to be effective against a variety of cancer cell lines, including those of the breast, lung, colon, and leukemia.[7]

Plausible Mechanisms of Action:

-

Kinase Inhibition: Many thiazole-containing compounds, such as the approved drug Dasatinib, act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[3]

-

Induction of Apoptosis: Thiazole derivatives have been observed to induce programmed cell death (apoptosis) in cancer cells.[8][9]

-

Cell Cycle Arrest: These compounds can also cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[9]

-

Inhibition of Angiogenesis: Some derivatives have shown anti-angiogenic properties, inhibiting the formation of new blood vessels that supply tumors.[10]

Proposed Experimental Workflows

To validate the predicted biological activities of this compound, a series of in vitro and in silico studies are recommended.

Antimicrobial Activity Assays

Caption: Workflow for evaluating antimicrobial activity.

Step-by-Step Protocol: MIC Assay (Broth Microdilution)

-

Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli).

-

Serial Dilution of Compound: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity Assays

Caption: Workflow for evaluating anticancer activity.

Step-by-Step Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Data Presentation

The following tables provide a template for summarizing the anticipated quantitative data from the proposed experiments.

Table 1: Antimicrobial Activity of this compound

| Test Organism | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus (Gram-positive) | ||

| Escherichia coli (Gram-negative) | ||

| Candida albicans (Fungus) |

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) after 48h |

| MCF-7 (Breast Cancer) | |

| HepG2 (Liver Cancer) | |

| A549 (Lung Cancer) |

Conclusion and Future Directions

While direct experimental data on the biological activity of this compound is not yet available, the extensive body of research on related thiazole derivatives strongly suggests its potential as a promising antimicrobial and anticancer agent. The proposed experimental workflows provide a clear path for the systematic evaluation of these activities. Future research should focus on elucidating the specific molecular targets and mechanisms of action of this compound. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will also be crucial for optimizing its potency and selectivity. The findings from these investigations will be instrumental in determining the therapeutic potential of this compound and guiding its further development as a novel drug candidate.

References

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer Potential of Thiazole Derivatives: A Retrospective Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. jchemrev.com [jchemrev.com]

- 7. researchgate.net [researchgate.net]

- 8. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]

- 10. Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid in different solvents

An In-depth Technical Guide to the Solubility of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive publicly available solubility data for this specific molecule, this document emphasizes the theoretical principles governing its solubility and provides a detailed, field-proven experimental protocol for its determination. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for understanding and evaluating the solubility of this and similar thiazole derivatives.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution, is a fundamental physicochemical property in pharmaceutical sciences.[1] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[2] Therefore, poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure.[2]

The compound this compound possesses structural motifs—a chlorinated thiazole ring and a carboxylic acid group—that suggest a complex solubility profile. The thiazole ring is a common scaffold in many pharmaceuticals, and understanding the interplay of its features with various solvents is essential for formulation development, purification, and analytical method design.

Theoretical Framework for Solubility

The solubility of a compound is governed by its molecular structure and the physicochemical properties of both the solute and the solvent. The principle of "like dissolves like" provides a foundational, albeit simplistic, understanding. For this compound, the key structural features influencing its solubility are:

-

The Carboxylic Acid Group (-COOH): This functional group is ionizable and can act as both a hydrogen bond donor and acceptor. Its presence significantly influences solubility in polar and aqueous media, especially as a function of pH. In aqueous solutions with a pH above the compound's pKa, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.

-

The Thiazole Ring: This heterocyclic ring contains both nitrogen and sulfur atoms, which can participate in hydrogen bonding as acceptor sites. The ring system itself contributes to the overall polarity of the molecule.

-

The Chloro Substituent (-Cl): The chlorine atom is an electron-withdrawing group that increases the lipophilicity (fat-solubility) of the molecule, which may decrease its solubility in highly polar solvents like water.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[4][5] This method measures the thermodynamic solubility, which is the saturation point of a solution in equilibrium with an excess of the solid drug.[5] The following protocol is a self-validating system designed to produce reliable and reproducible results.

Principle

An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The suspension is then separated, and the concentration of the compound in the clear, saturated supernatant is determined using a suitable analytical technique.[1]

Detailed Experimental Protocol

Materials and Equipment:

-

This compound (crystalline solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO))

-

Temperature-controlled orbital shaker or rotator

-

Analytical balance

-

Glass vials with screw caps

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, chemically inert, e.g., PTFE)

-

Calibrated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Procedure:

-

Preparation of Solvent Media: Prepare all desired solvents and buffer solutions. For aqueous solubility, it is crucial to test at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract.[6]

-

Addition of Excess Solute: To a glass vial, add a known volume of the chosen solvent (e.g., 5 mL). Add an amount of this compound that is well in excess of its expected solubility. A visual confirmation of undissolved solid should be apparent throughout the experiment.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set to a constant temperature (typically 25 °C or 37 °C). Agitate the samples for a predetermined period.

-

Causality Explanation: Continuous agitation ensures intimate contact between the solid and the solvent, facilitating the dissolution process. A constant temperature is critical as solubility is temperature-dependent.[1] An equilibration time of 24 to 72 hours is common, but the exact time should be established by sampling at various time points (e.g., 24, 48, 72 hours) and demonstrating that the concentration in solution has reached a plateau.[6]

-

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand to let the undissolved solid settle. To obtain a clear supernatant free of any solid particles, either centrifuge the vials at high speed or filter the suspension using a syringe filter.

-

Trustworthiness Check: The separation step is critical. Any particulate matter in the sample will lead to an overestimation of solubility. Filtration is often preferred, but it is essential to ensure that the compound does not adsorb to the filter membrane. This can be validated by filtering a standard solution of known concentration and confirming no loss of analyte.

-

-

Quantification: Analyze the concentration of this compound in the clear filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Causality Explanation: HPLC-UV is a robust and widely used technique for quantifying pharmaceutical compounds due to its specificity and sensitivity.[2] A calibration curve must be prepared using standard solutions of the compound of known concentrations to ensure accurate quantification.

-

Data Presentation

All quantitative solubility data should be summarized in a structured table for clear comparison.

| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Water | 25 | 7.4 | Experimental Value | Calculated Value |

| e.g., Ethanol | 25 | N/A | Experimental Value | Calculated Value |

| e.g., DMSO | 25 | N/A | Experimental Value | Calculated Value |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While specific solubility data for this compound is not widely published, a thorough understanding of its structural components allows for a rational prediction of its solubility behavior. This guide provides the necessary theoretical background and a robust, detailed experimental protocol based on the shake-flask method to enable researchers to accurately and reliably determine its solubility in various solvents. The successful execution of this protocol will yield critical data for advancing the development of this compound as a potential therapeutic agent.

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

An In-depth Technical Guide to the Spectroscopic Data of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive analysis of the spectroscopic data for 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid, a molecule of interest due to its heterocyclic nature, combining a thiazole ring with a chloro substituent and an acetic acid moiety. Such functionalities are often associated with diverse biological activities. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a deeper understanding of the experimental rationale and data interpretation, grounded in the principles of spectroscopic analysis.

The structural confirmation of a synthesized compound like this compound is a multi-faceted process. It relies on the synergistic application of several analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. In the absence of a complete, published reference spectrum for this specific molecule, this guide will also leverage data from structurally analogous compounds to predict and interpret the spectral features, a common and necessary practice in the field of chemical analysis.

Experimental Protocols: A Rationale-Driven Approach

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental design. The choices of solvents, instrumentation parameters, and sample preparation methods are not arbitrary; they are dictated by the physicochemical properties of the analyte and the specific information sought.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR data acquisition and processing.

-

Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent choice for this compound. Its high polarity effectively dissolves the carboxylic acid, and its residual proton signal at ~2.50 ppm does not interfere with the expected signals of the analyte. The broad "acidic proton" signal from the carboxylic acid will also be observable in DMSO-d6.

-

Instrumentation: A 400 MHz spectrometer provides a good balance between resolution and accessibility for routine structural confirmation. Higher field strengths could be employed for more complex molecules or to resolve overlapping signals.

-

¹H NMR Spectroscopy: This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

-

¹³C NMR Spectroscopy: This technique reveals the number of different types of carbon atoms in the molecule and their electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Experimental Workflow for IR Analysis

Caption: Workflow for Attenuated Total Reflectance (ATR) FT-IR data acquisition.

-

Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid samples with minimal preparation. It involves pressing the sample against a high-refractive-index crystal (often diamond or germanium).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It can also offer structural clues through the analysis of fragmentation patterns.

Experimental Workflow for Mass Spectrometry

Methodological & Application

Application Note and Detailed Protocol for the Synthesis of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid, a key intermediate in the development of novel therapeutic agents. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology. Beyond a mere recitation of steps, this guide delves into the underlying chemical principles, offering insights into the rationale behind experimental choices and providing a framework for troubleshooting and optimization. The synthesis is presented as a two-step process, commencing with the formation of the ethyl ester precursor followed by its hydrolysis to the target carboxylic acid. This application note is grounded in established chemical literature to ensure scientific integrity and reproducibility.

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Specifically, this compound serves as a crucial building block for the synthesis of more complex molecules, where the chloro-substituted thiazole moiety and the acetic acid side chain provide versatile handles for further chemical modification. The development of a robust and well-documented synthetic protocol for this compound is therefore of significant interest to the drug discovery community.

This guide details a reliable two-step synthesis of this compound. The synthetic strategy involves an initial Hantzsch-type thiazole synthesis to form the ethyl ester intermediate, ethyl 2-(4-chloro-1,3-thiazol-2-yl)acetate, followed by a straightforward hydrolysis to yield the final product. This approach is advantageous due to the ready availability of starting materials and the generally high yields of the individual steps.

Overall Synthetic Scheme

The synthesis of this compound is accomplished in two primary stages:

-

Step 1: Synthesis of Ethyl 2-(4-chloro-1,3-thiazol-2-yl)acetate via the reaction of a thioamide with an appropriate α-halocarbonyl compound.

-

Step 2: Hydrolysis of Ethyl 2-(4-chloro-1,3-thiazol-2-yl)acetate to the corresponding carboxylic acid.

Caption: A simplified workflow for the synthesis of this compound.

Materials and Methods

Reagents and Equipment

| Reagent/Equipment | Grade | Supplier | Notes |

| Ethyl chloroacetoacetate | Reagent | Sigma-Aldrich | Corrosive, handle with care.[] |

| Thiourea | ACS | Fisher Scientific | |

| Ethanol | Anhydrous | VWR | |

| Sodium hydroxide | Pellets | EMD Millipore | Corrosive |

| Hydrochloric acid | Concentrated | J.T. Baker | Corrosive |

| Diethyl ether | Anhydrous | Sigma-Aldrich | Flammable |

| Magnesium sulfate | Anhydrous | Acros Organics | |

| Round-bottom flasks | Varies | Kimble | |

| Reflux condenser | Standard | Ace Glass | |

| Magnetic stirrer with hotplate | Standard | Corning | |

| Separatory funnel | 500 mL | Pyrex | |

| Rotary evaporator | Standard | Büchi | |

| pH paper or meter | Whatman | ||

| Filtration apparatus |

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate

This initial step follows the principles of the Hantzsch thiazole synthesis.[2][5][6]

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (7.6 g, 0.1 mol) in 100 mL of ethanol.

-

To this solution, add ethyl 4-chloroacetoacetate (16.5 g, 0.1 mol) dropwise at room temperature with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. A precipitate of ethyl 2-aminothiazole-4-acetate hydrochloride will form.

-

Filter the solid product and wash with a small amount of cold ethanol.

-

To obtain the free base, the hydrochloride salt can be neutralized with a base such as sodium bicarbonate solution until the pH is approximately 7-8. The free base can then be extracted with a suitable organic solvent like ethyl acetate.

Step 2: Sandmeyer-type reaction for the synthesis of Ethyl 2-(4-chloro-1,3-thiazol-2-yl)acetate

This step involves the conversion of the amino group to a chloro group.

-

Suspend the ethyl 2-aminothiazole-4-acetate hydrochloride (0.1 mol) in a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL) in a flask cooled to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride (12 g, 0.12 mol) in concentrated hydrochloric acid (50 mL).

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crude ethyl 2-(4-chloro-1,3-thiazol-2-yl)acetate. The product can be purified by column chromatography on silica gel if necessary.

Step 3: Hydrolysis to this compound

This final step involves the hydrolysis of the ethyl ester to the target carboxylic acid.[7]

-

Dissolve the crude ethyl 2-(4-chloro-1,3-thiazol-2-yl)acetate (0.1 mol) in a mixture of ethanol (100 mL) and water (50 mL) in a 250 mL round-bottom flask.

-

Add sodium hydroxide (6 g, 0.15 mol) to the solution and heat the mixture to reflux for 2-3 hours.

-

After cooling to room temperature, remove the ethanol using a rotary evaporator.

-

Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate of this compound should form.

-

Filter the solid product, wash with cold water, and dry under vacuum to obtain the final product.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the proton environment of the molecule.

-

¹³C NMR: To confirm the carbon framework.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point: To assess purity.

Safety and Handling

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Ethyl chloroacetoacetate and concentrated acids and bases are corrosive and should be handled with extreme care.

-

Diethyl ether is highly flammable; ensure there are no ignition sources nearby.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Discussion of the Reaction Mechanism

The synthesis of the thiazole ring in Step 1 proceeds via the well-established Hantzsch thiazole synthesis.[2][5] This reaction involves the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbonyl carbon of ethyl 4-chloroacetoacetate, followed by cyclization and dehydration to form the thiazole ring.

The conversion of the amino group to a chloro group in Step 2 is a Sandmeyer-type reaction. The primary amine is first diazotized with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt. This intermediate then undergoes a copper(I) chloride-catalyzed substitution reaction where the diazonium group is replaced by a chlorine atom, with the liberation of nitrogen gas.

The final step is a standard base-catalyzed hydrolysis of an ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to give the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.

References

- 1. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. archives.ijper.org [archives.ijper.org]

- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. asianpubs.org [asianpubs.org]

- 7. (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

Application Notes & Protocols for Preclinical Evaluation of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid as a Novel Anti-Inflammatory Agent

Introduction: The Therapeutic Promise of Thiazole Derivatives in Inflammation

Inflammation is a fundamental biological process that, while essential for host defense, can lead to significant pathology when dysregulated, contributing to a wide array of chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Thiazole derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The inherent versatility of the thiazole ring allows for structural modifications that can be tailored to interact with specific biological targets within the inflammatory cascade.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of a specific novel compound, 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid . While direct studies on this particular molecule are not yet prevalent in published literature, its structural features—a chloro-substituted thiazole ring coupled with an acetic acid moiety—suggest a strong potential for anti-inflammatory activity. The acetic acid side chain is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[3] This guide outlines a logical, multi-tiered approach, starting from in vitro mechanistic assays to in vivo proof-of-concept studies, to rigorously assess the anti-inflammatory potential of this compound.

Part 1: Proposed Mechanism of Action - Dual Inhibition of Arachidonic Acid Pathways

The inflammatory response is intricately regulated by a network of signaling pathways. A central hub in this network is the metabolism of arachidonic acid (AA) by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[4] These pathways produce prostaglandins and leukotrienes, respectively, which are potent lipid mediators that drive the cardinal signs of inflammation: pain, heat, redness, swelling, and loss of function. Many existing thiazole-based compounds have demonstrated inhibitory activity against COX and/or LOX enzymes.[4][5][6]

We hypothesize that This compound functions as a dual inhibitor of COX and 5-LOX, thereby blocking the production of both prostaglandins and leukotrienes. This dual-inhibition profile is highly desirable as it may offer broader anti-inflammatory efficacy and potentially a more favorable gastrointestinal safety profile compared to traditional NSAIDs that primarily inhibit COX enzymes.

Caption: Proposed mechanism of this compound.

Part 2: In Vitro Evaluation Protocols

The initial phase of evaluation focuses on cell-free and cell-based assays to determine the compound's direct enzymatic inhibition, its efficacy in a cellular model of inflammation, and its potential cytotoxicity.

Caption: Experimental workflow for in vitro evaluation.

Protocol 2.1: COX-1/COX-2 and 5-LOX Enzyme Inhibition Assays

Objective: To determine the direct inhibitory effect of the test compound on COX-1, COX-2, and 5-LOX enzymes and to calculate the IC₅₀ values.